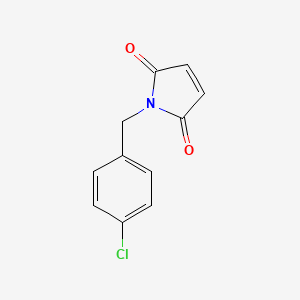

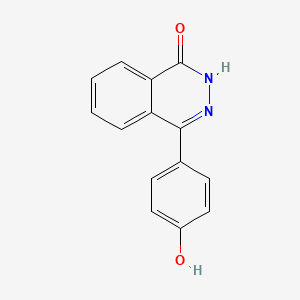

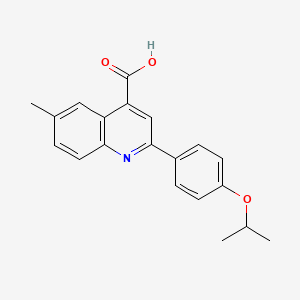

2-Hydrazino-4,7,8-trimethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazino-4,7,8-trimethylquinoline is a chemical compound that is part of the quinoline family, which is known for its complexing properties and potential in synthesizing various heterocyclic compounds. The compound is related to other hydrazinoquinolines that have been studied for their ability to form complexes with metals and for their reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of hydrazinoquinoline derivatives often involves the reaction of substituted quinolines with hydrazine hydrate. For example, 4-hydrazinoquinolin-2(1H)-ones can undergo autoxidation to form pyridazinodiquinolines . Similarly, 6(8)-substituted 4-hydrazino-2-methylquinolines can be synthesized by reacting 4-chloro-2-methylquinolines with hydrazine hydrate . These methods demonstrate the versatility of hydrazinoquinolines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of hydrazinoquinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR (1H and 13C), mass spectrometry, and X-ray structure analysis . Tautomerism is an important aspect of these compounds, as demonstrated by studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which exist predominantly as imino tautomers in solution .

Chemical Reactions Analysis

Hydrazinoquinolines participate in a range of chemical reactions. They can react with trifluoromethyl-β-diketones to yield pyrazoles and dihydropyrazoles, depending on the substitution of the diketone . The reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones can lead to the formation of pyrazolines, pyrazoles, triazoloquinoxalines, and pyrazoles, indicating a complex equilibrium between different reaction intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-4,7,8-trimethylquinoline are not directly reported in the provided papers. However, the properties of related compounds suggest that these molecules are likely to have significant stability and reactivity, which can be influenced by factors such as pH, ligand-to-metal ion molar ratio, and the nature of the metal ion when forming complexes . The regioselectivity observed in the synthesis of hydrazinylquinoline regio-isomers also highlights the importance of reaction conditions in determining the physical and chemical properties of the final products .

Applications De Recherche Scientifique

Organic Synthesis and Structural Studies

Hydrazinyl quinoline derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of novel sugar hydrazones and their osazones from hydrazinoquinazoline demonstrates the versatility of these compounds in organic synthesis and their potential antimicrobial activities (El‐Hiti, Abdel-megeed, & Mahmoud, 2000). Similarly, the regioselective C4-hydrazinylation of 2,4-dichloroquinolines highlights an innovative approach to synthesizing aminoquinoline-substituted pyrrolidin-2,5-diones, showcasing the potential of hydrazinylquinolines in facilitating novel synthetic routes (Kumar, Zeller, Gonnade, & Prasad, 2014).

Antimicrobial Activity

Hydrazinyl quinoline derivatives have been investigated for their antimicrobial properties. The synthesis and antimicrobial evaluation of hydrazinyl quinazoline amine derivatives indicate that these compounds display significant antibacterial and antifungal activities, underscoring their potential as therapeutic agents in combating microbial infections (Samel & Pai, 2011).

Tautomerism Studies

The study of tautomerism in guanidines, including 2-hydrazino-4,6-dimethylpyrimidine derivatives, provides insight into the structural dynamics of these compounds in solution. Such research is foundational in understanding the chemical behavior of hydrazinyl quinolines and their derivatives (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).

Enzyme Inhibition and Pharmacological Agents

Hydrazinyl quinoline derivatives have been explored for their potential as enzyme inhibitors and pharmacological agents. For instance, the discovery of potent 4-aminoquinoline hydrazone inhibitors of NQO2 illustrates the therapeutic potential of these compounds in cancer treatment, highlighting their role in inhibiting enzymes associated with cancer progression (Hussein et al., 2019).

Antioxidant Activity

The antioxidant properties of 4-hydrazinoquinoline derivatives have been evaluated, indicating their potential as protective agents against oxidative stress. This research suggests the utility of these compounds in preventing oxidative damage, which is implicated in various diseases (Romanenko & Kozyr, 2022).

Safety And Hazards

The safety information for “2-Hydrazino-4,7,8-trimethylquinoline” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Propriétés

IUPAC Name |

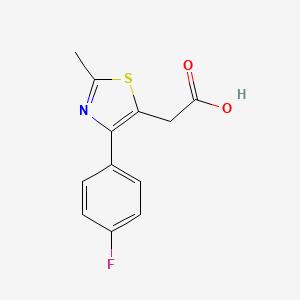

(4,7,8-trimethylquinolin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-10-8(2)6-11(15-13)14-12(10)9(7)3/h4-6H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDWOEAWNMGOAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)NN)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368945 |

Source

|

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4,7,8-trimethylquinoline | |

CAS RN |

793727-49-8 |

Source

|

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)